2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a chlorophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 4-bromophenylacetic acid with 4-chlorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)acetamide
- N-[(4-chlorophenyl)methyl]acetamide
- 4-bromo-N-[(4-chlorophenyl)methyl]benzamide
Uniqueness
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H13BrClNO |
---|---|
Molecular Weight |
338.62 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H13BrClNO/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19) |
InChI Key |
SHQUWJOLZLWFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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